molecular formula C46H79N3O23 B7908946 Mal-PEG16-NHS ester

Mal-PEG16-NHS ester

Cat. No.: B7908946
M. Wt: 1042.1 g/mol
InChI Key: VSYWTYZFVKGVQF-UHFFFAOYSA-N
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Description

This compound is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG16-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide (NHS) and maleimide. The reaction typically occurs in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The NHS ester moiety reacts efficiently with primary amino groups (-NH2) in neutral or slightly basic buffers to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as dialysis or column chromatography to remove unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG16-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form amide bonds. This reaction is highly specific and efficient under neutral or slightly basic conditions .

Common Reagents and Conditions

    Reagents: Primary amines, DMSO, DMF

    Conditions: Neutral or slightly basic pH, room temperature

Major Products

The major product of the reaction between this compound and primary amines is a stable amide bond, which is crucial for the formation of PROTACs .

Scientific Research Applications

Mal-PEG16-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation mechanisms.

    Biology: Facilitates the targeted degradation of specific proteins, aiding in the study of protein function and cellular processes.

    Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases such as cancer.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

Mal-PEG16-NHS ester functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Comparison with Similar Compounds

Similar Compounds

  • Mal-PEG4-NHS ester
  • Mal-PEG8-NHS ester
  • Mal-PEG12-NHS ester

Uniqueness

Mal-PEG16-NHS ester is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in applications where longer linkers are required to achieve optimal spatial arrangement between the target protein and the E3 ligase .

Biological Activity

Mal-PEG16-NHS ester is a versatile compound widely utilized in biochemical research and therapeutic applications, particularly in the context of bioconjugation and targeted protein degradation. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

This compound consists of a polyethylene glycol (PEG) linker with a molecular weight of approximately 1042.13 g/mol. The chemical formula is C46H79N3O23C_{46}H_{79}N_{3}O_{23}, featuring a maleimide group that allows for selective reactions with thiol-containing molecules, and an NHS ester that facilitates the formation of stable amide bonds with primary amines under physiological conditions .

The primary mechanism of this compound involves the formation of stable amide bonds through the reaction of its NHS ester group with primary amines. This reaction proceeds via a nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide (NHS) and the formation of an amide bond . This property is crucial for its role in various applications:

  • Bioconjugation : Linking proteins or peptides to other molecules.
  • Targeted Protein Degradation : Used in PROTACs (Proteolysis Targeting Chimeras), which recruit E3 ligases to target proteins for degradation by the proteasome .

Applications in Research

This compound has several significant applications in biological research:

  • Targeted Protein Degradation : It facilitates the design of PROTACs that selectively degrade specific proteins implicated in diseases such as cancer.
  • Drug Delivery Systems : Enhances solubility and bioavailability of therapeutic agents by PEGylation, which improves pharmacokinetics and reduces immunogenicity .

Case Studies

  • Study on PROTACs :
    A study demonstrated that this compound was successfully used to create PROTACs that effectively targeted specific proteins for degradation. The resulting compounds showed enhanced potency compared to traditional methods, indicating the efficacy of PEG linkers in improving drug action .
  • Vaccine Development :
    In vaccine research, this compound was utilized to conjugate antigens to enhance immune response. The conjugates exhibited increased biological activity, as shown by elevated cytokine production in immune cells when tested against various pathogens .

Comparative Biological Activity

The biological activity of this compound can be compared with other PEG linkers. The following table summarizes their relative activities based on cytokine production (TNFα levels) upon conjugation with R848:

Linker Compound Spacer Arm Length (Å) TNFα Production (pg/ml)
Mal-PEG217.67985 ± 2639
Mal-PEG424.67236 ± 1526
Mal-PEG839.25938 ± 2706
Mal-PEG16 65.3 5906 ± 2437

This data indicates that while this compound has slightly lower TNFα production compared to shorter linkers, it offers greater flexibility and solubility in aqueous environments, making it suitable for specific applications where longer linkers are beneficial .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H79N3O23/c50-41(5-8-48-42(51)1-2-43(48)52)47-7-10-57-12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-34-69-36-38-71-40-39-70-37-35-68-33-31-66-29-27-64-25-23-62-21-19-60-17-15-58-13-11-56-9-6-46(55)72-49-44(53)3-4-45(49)54/h1-2H,3-40H2,(H,47,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYWTYZFVKGVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H79N3O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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